1,5-Dimethylpiperidine-2,4-dione CAS 115497-23-9 properties
1,5-Dimethylpiperidine-2,4-dione CAS 115497-23-9 properties
An In-depth Technical Guide to 1,5-Dimethylpiperidine-2,4-dione (CAS 115497-23-9)
Introduction
The piperidine-2,4-dione structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics.[1][2][3] This heterocyclic system is present in a multitude of biologically active compounds, demonstrating a broad range of pharmacological activities.[3][4] This guide focuses on a specific, less-documented member of this family: 1,5-Dimethylpiperidine-2,4-dione (CAS 115497-23-9).
Publicly available experimental data for this particular regioisomer is scarce. Therefore, this document adopts a holistic scientific approach by synthesizing information from closely related, well-characterized analogs and established chemical principles. By examining the properties and synthesis of isomers like 5,5-dimethylpiperidine-2,4-dione and the broader class of piperidine-2,4-diones, we can construct a robust and scientifically grounded profile for the 1,5-dimethyl derivative. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its anticipated properties, plausible synthesis, and potential applications.
Physicochemical and Spectroscopic Profile
Table 1: Calculated and Comparative Physicochemical Properties
| Property | 1,5-Dimethylpiperidine-2,4-dione (Calculated/Predicted) | 1,3-Dimethylpiperidine-2,4-dione[5] | Notes |
| Molecular Formula | C₇H₁₁NO₂ | C₇H₁₁NO₂ | Identical for isomers. |
| Molecular Weight | 141.17 g/mol | 141.17 g/mol [5] | |
| IUPAC Name | 1,5-dimethylpiperidine-2,4-dione | 1,3-dimethylpiperidine-2,4-dione[5] | |
| XLogP3-AA (LogP) | N/A | -0.1[5] | A low LogP value is expected, suggesting good aqueous solubility. |
| Hydrogen Bond Donor Count | 0 | 0[5] | The nitrogen is methylated. |
| Hydrogen Bond Acceptor Count | 2 | 2[5] | From the two carbonyl oxygens. |
| Appearance | Predicted: White to off-white solid | N/A | Based on similar small molecule heterocycles.[1] |
Spectroscopic Characterization (Predicted)
The structural confirmation of 1,5-Dimethylpiperidine-2,4-dione would rely on standard spectroscopic techniques. The expected spectral features, based on its structure and data from analogs, are as follows:
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¹H NMR: The spectrum would be characterized by signals corresponding to the N-methyl group (singlet), the C5-methyl group (doublet), and the methine proton at C5. The methylene protons at C3 and C6 would likely appear as complex multiplets. The integration of these signals would confirm the proton count for each environment.
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¹³C NMR: The spectrum would show two distinct carbonyl signals (C2 and C4) in the downfield region (around 170-210 ppm).[1] Resonances for the N-methyl, C5-methyl, and the carbons of the piperidine ring would also be present at characteristic chemical shifts.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) stretching vibrations, typically in the range of 1650-1740 cm⁻¹.[6]
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (141.0789 g/mol ).
Synthesis and Chemical Reactivity
A robust and adaptable synthesis is paramount for the exploration of any chemical scaffold. For piperidine-2,4-diones, the Dieckmann cyclization is a well-established and powerful method for ring formation.[6][7]
A plausible synthetic route to 1,5-Dimethylpiperidine-2,4-dione would involve the intramolecular condensation of a suitably substituted diester.
Caption: Plausible synthetic workflow for 1,5-Dimethylpiperidine-2,4-dione.
Experimental Protocol: Synthesis via Dieckmann Cyclization (Hypothetical)
This protocol is a generalized adaptation based on established methods for synthesizing substituted piperidine-2,4-diones.[7]
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Step 1: Synthesis of the N-acylated Diester Precursor.
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A suitable β-amino ester (e.g., ethyl 3-(methylamino)butanoate) is reacted with a malonic acid derivative (e.g., ethyl malonyl chloride) in an aprotic solvent like dichloromethane, in the presence of a non-nucleophilic base such as triethylamine.
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The reaction is typically carried out at a low temperature (0 °C) and then allowed to warm to room temperature.
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An aqueous work-up is performed to isolate the crude N-acylated diester, which can be purified by column chromatography.
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-
Step 2: Dieckmann Cyclization.
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The purified diester is dissolved in an anhydrous alcohol (e.g., ethanol).
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A strong base, such as sodium ethoxide, is added to the solution. The choice of base should match the ester groups to prevent transesterification.[7]
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The mixture is heated to reflux under anhydrous conditions to drive the intramolecular condensation. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).
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-
Step 3: Hydrolysis and Decarboxylation.
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Upon completion of the cyclization, the reaction mixture is cooled.
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Water is carefully added to hydrolyze the resulting β-keto ester intermediate.
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The mixture is then acidified (e.g., with dilute HCl) and gently heated to promote the decarboxylation of the ester group at the C3 position, yielding the final 1,5-Dimethylpiperidine-2,4-dione.
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The final product is extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography.
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The presence of two carbonyl groups and adjacent acidic protons makes the piperidine-2,4-dione ring a versatile platform for further chemical modifications, such as alkylation or condensation reactions, enabling the generation of diverse compound libraries for biological screening.[1]
Potential Biological and Pharmacological Significance
While direct biological data for 1,5-Dimethylpiperidine-2,4-dione is not available, the broader class of piperidine derivatives is of significant importance in the pharmaceutical industry.[1][2] The rigid scaffold provides a well-defined orientation for functional groups, which can lead to high-affinity interactions with biological targets.
Derivatives of piperidine-2,4-diones have been investigated for a range of biological activities, including applications in oncology and immunomodulation.[8] For instance, the related glutarimide moiety is a critical structural feature for binding to Cereblon (CRBN), a substrate receptor for an E3 ubiquitin ligase complex.[8] This interaction is the basis for the mechanism of action of immunomodulatory drugs (IMiDs®).
A hypothetical signaling pathway that could be targeted by derivatives of this scaffold is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the potential anticancer activity of 1,5-Dimethylpiperidine-2,4-dione, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol is a general guideline.[8][9]
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Cell Culture: Human cancer cells (e.g., A549 lung cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[9]
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: A stock solution of 1,5-Dimethylpiperidine-2,4-dione is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to treat the cells with a range of concentrations. A vehicle control (solvent only) is also included.
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Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.
Safety and Handling
As a research chemical with limited toxicological data, 1,5-Dimethylpiperidine-2,4-dione should be handled with care. General safety precautions for piperidine derivatives should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[11]
-
Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of the waste in accordance with local regulations.[11]
Conclusion
1,5-Dimethylpiperidine-2,4-dione is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data for this specific isomer is limited, analysis of its structure and comparison with related analogs provide a strong foundation for predicting its properties and reactivity. The established synthetic routes to the piperidine-2,4-dione core, such as the Dieckmann cyclization, are readily adaptable for its preparation. The known biological activities of this scaffold, particularly in oncology and immunomodulation, highlight the potential for derivatives of 1,5-Dimethylpiperidine-2,4-dione to be developed into novel therapeutic agents. Further experimental investigation is necessary to validate these predictions and fully unlock the therapeutic potential of this versatile chemical entity.
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